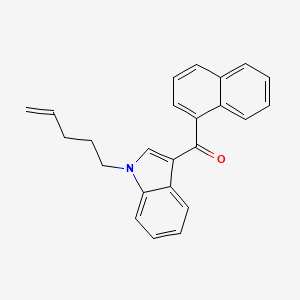

JWH 022

描述

JWH-022 is a synthetic cannabinoid belonging to the naphthoylindole family. It is structurally related to other synthetic cannabinoids like JWH-018 and AM-2201. JWH-022 has been studied for its potential effects on the cannabinoid receptors in the human body, specifically the CB1 and CB2 receptors .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of JWH-022 typically involves the reaction of 1-naphthoyl chloride with 1-pentylindole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of JWH-022 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

化学反应分析

Types of Reactions

JWH-022 undergoes several types of chemical reactions, including:

Oxidation: JWH-022 can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert JWH-022 to its corresponding alcohol.

Substitution: Various substitution reactions can modify the indole or naphthoyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenation and alkylation reactions are performed using reagents like bromine and alkyl halides.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of JWH-022. These derivatives are often studied for their altered pharmacological properties .

科学研究应用

Cannabinoid Receptor Studies

JWH 022 is primarily utilized in research settings to study cannabinoid receptor interactions. Its applications include:

- Binding Affinity Studies : Researchers investigate the binding affinity of this compound at cannabinoid receptors to understand its pharmacological profile. It has been shown to have a high affinity for both CB1 and CB2 receptors, which are involved in various physiological processes such as pain modulation and immune response .

- Functional Activity Assessments : Studies have assessed how this compound affects neurotransmitter release and neuronal excitability. These investigations contribute to a deeper understanding of its psychoactive profile and potential therapeutic applications .

Toxicology and Forensic Applications

The rise in synthetic cannabinoid use has led to increased interest in their detection and effects in forensic toxicology:

- Detection Methods : this compound can be detected in biological specimens using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are crucial for identifying synthetic cannabinoids in postmortem toxicology cases .

- Case Studies : Forensic experts have reported cases where this compound was implicated in intoxication scenarios. The compound's presence has been noted in various herbal blends marketed as "spice" or "K2," raising concerns about its safety and potential for abuse .

Comparative Analysis with Other Synthetic Cannabinoids

This compound shares structural similarities with several other synthetic cannabinoids. The following table summarizes its unique properties compared to related compounds:

| Compound Name | Structure Similarity | CB1 Binding Affinity | Notable Effects |

|---|---|---|---|

| JWH 018 | Similar indole structure; differs by alkyl chain | High affinity (~9 nM) | Analgesia, hypothermia |

| JWH 073 | Related indole derivative; varies in side chain | Comparable affinity | Psychoactive effects |

| AM-2201 | Naphthoyl-indole structure; more complex side chains | Very high affinity | Strong psychoactive effects |

| JWH 081 | Similar core structure; different functional groups | High affinity | Behavioral effects |

This compound's specific alkyl chain configuration contributes to its distinct pharmacological profile, which may differ from others in terms of potency and side effects .

Behavioral Effects and Neurochemical Responses

Research indicates that repeated exposure to this compound can lead to behavioral changes in animal models, suggesting potential for dependence and altered neurochemical responses. These findings underscore the importance of studying synthetic cannabinoids not only for their therapeutic potentials but also for their risks associated with abuse .

作用机制

JWH-022 exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding activates various signaling pathways, leading to the modulation of neurotransmitter release and other physiological processes. The compound’s affinity for these receptors is similar to that of other synthetic cannabinoids, making it a potent agonist .

相似化合物的比较

Similar Compounds

JWH-018: Structurally similar but with a pentyl chain instead of a pentenyl chain.

AM-2201: Contains a fluorine atom on the pentyl chain, increasing its potency.

JWH-073: Similar structure but with a butyl chain instead of a pentyl chain.

Uniqueness

JWH-022 is unique due to its specific structural modifications, which result in distinct pharmacological properties. Its pentenyl chain differentiates it from other synthetic cannabinoids, potentially altering its binding affinity and efficacy at cannabinoid receptors .

生物活性

Chemical Structure and Properties

JWH-022 (chemical name: 1-(4-pentenyl)-3-(1-naphthoyl)indole) is characterized by its naphthoylindole structure, which allows it to interact with cannabinoid receptors in the body. Its synthesis typically involves multi-step organic reactions, similar to other synthetic cannabinoids.

JWH-022 acts primarily as an agonist at both CB1 and CB2 cannabinoid receptors. Research indicates that it binds with high affinity to these receptors, producing effects akin to those observed with other synthetic cannabinoids like JWH-018. The activation of CB1 receptors by JWH-022 has been linked to:

- Analgesia : Pain relief through modulation of pain pathways.

- Hypothermia : Reduction in body temperature.

- Reduced Motor Activity : Impairment in locomotion, which may indicate central nervous system effects.

Table 1: Pharmacological Effects of JWH-022

| Effect | Description |

|---|---|

| Analgesia | Significant pain-relieving properties |

| Hypothermia | Induces a decrease in body temperature |

| Reduced Motor Activity | Impairs movement and coordination |

Behavioral Studies

Repeated exposure to JWH-022 in animal models has demonstrated behavioral changes indicative of potential dependence. Studies suggest alterations in neurochemical responses following chronic administration, raising concerns about its long-term effects on the brain's reward pathways.

Toxicological Profile

The toxicity profile of JWH-022 remains under-researched compared to its counterparts. However, preliminary studies indicate that it may share similar toxicological characteristics with other synthetic cannabinoids. Reports have noted acute toxicity symptoms such as:

- Agitation

- Tachycardia

- Hallucinations

These symptoms align with those reported for other synthetic cannabinoids, suggesting a need for further investigation into the safety and long-term effects of JWH-022.

Case Studies and Clinical Observations

Case studies involving synthetic cannabinoids have highlighted the clinical implications of using compounds like JWH-022. For instance, forensic toxicology reports have documented instances of intoxication leading to severe psychological effects, including disorientation and agitation. These findings underscore the importance of monitoring the use of such substances in recreational settings.

Table 2: Case Study Summary

属性

IUPAC Name |

naphthalen-1-yl-(1-pent-4-enylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO/c1-2-3-8-16-25-17-22(20-13-6-7-15-23(20)25)24(26)21-14-9-11-18-10-4-5-12-19(18)21/h2,4-7,9-15,17H,1,3,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVCMEGHVSDGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016344 | |

| Record name | JWH-022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209414-16-4 | |

| Record name | JWH-022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-022 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA9G132G9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。